2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Description
2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O/c1-13-6-8-14(9-7-13)10-19-20-17(22)11-21-12-18-15-4-2-3-5-16(15)21/h2-10,12H,11H2,1H3,(H,20,22)/b19-10+ |
InChI Key |
BJJDHZIXHBGTLV-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the condensation of benzimidazole derivatives with hydrazides. One common method includes the reaction of 2-(1H-benzimidazol-1-yl)acetic acid hydrazide with 4-methylbenzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have evaluated the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to 2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 1.27 | S. aureus |
| Compound B | 2.54 | E. coli |
| Compound C | 2.65 | Candida albicans |
Anticancer Activity
Benzimidazole derivatives are also investigated for their anticancer potential. The compound has been associated with the inhibition of cancer cell proliferation in various studies. For example, derivatives have shown activity against human colorectal carcinoma cell lines (HCT116) with IC50 values indicating significant potency compared to standard chemotherapeutics .
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Compound D | 5.85 | 5-Fluorouracil | 9.99 |
| Compound E | 4.53 | - | - |
Material Science Applications
Beyond biological applications, benzimidazole derivatives are also explored in material science for their properties as ligands in coordination chemistry and as components in organic light-emitting diodes (OLEDs). Their ability to form stable complexes with metals makes them suitable candidates for catalysis and electronic applications.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized several benzimidazole derivatives and evaluated their antimicrobial efficacy using standard agar diffusion methods. The findings indicated that specific substitutions on the benzimidazole ring significantly enhanced antimicrobial potency .
Case Study 2: Anticancer Screening
In another investigation, a series of benzimidazole derivatives were screened for their anticancer effects against various cancer cell lines. The study highlighted that certain modifications lead to increased selectivity towards cancer cells over normal cells, suggesting potential for therapeutic development .
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethanol
- 2-(1H-benzimidazol-1-yl)ethanamine
- 1-(4-methylbenzyl)-1H-benzimidazol-2-ylmethanol
Uniqueness
2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific structure, which combines the benzimidazole ring with a hydrazide and a 4-methylphenyl group
Biological Activity
The compound 2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Biological Activity Overview
Benzimidazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific compound in focus has been evaluated for several key activities:
- Antimicrobial Activity
- Anticancer Activity
- Anti-inflammatory Activity
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, showing minimum inhibitory concentrations (MIC) that suggest potent antibacterial effects. For instance, compounds with benzimidazole scaffolds demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5 μg/ml to 250 μg/ml depending on the specific derivative tested .
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| Compound 1 | S. aureus | 50 |
| Compound 2 | E. coli | 62.5 |
| Compound 3 | C. albicans | 250 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). Results indicated that it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| HepG2 | 42.30 |
In a comparative study, the compound's effectiveness was shown to exceed that of standard treatments like cisplatin in certain contexts .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through in vivo models. The results demonstrated a reduction in inflammatory markers and symptoms, suggesting its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on various benzimidazole derivatives, including our compound, showcasing its ability to inhibit bacterial growth effectively.
- Anticancer Efficacy in Preclinical Models : In vitro studies revealed that treatment with the compound led to significant apoptosis in cancer cells, indicating its potential as a therapeutic agent against malignancies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide?
- Methodology :
- Step 1 : React 1-(1H-benzimidazol-2-yl)ethanone with hydrazine hydrate under reflux (4–6 hours) in ethanol to form the hydrazide intermediate .
- Step 2 : Condense the hydrazide with 4-methylbenzaldehyde in methanol using glacial acetic acid as a catalyst. Reflux for 4–6 hours to form the Schiff base .
- Purification : Isolate the product via filtration and recrystallize using methanol or ethanol .
- Key Considerations : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and confirm purity through melting point analysis .
Q. How is structural characterization performed for this compound?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify protons and carbons in the benzimidazole and hydrazone moieties. For example, the imine (C=N) proton appears at δ ~8.2–8.5 ppm, while the –NH– group in the hydrazide is absent post-condensation .
- FT-IR : Confirm the formation of the hydrazone bond (C=N stretch at ~1600 cm⁻¹) and absence of carbonyl peaks from starting materials .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z 349.1 for the base compound) .
Q. What preliminary biological assays evaluate its pharmacological potential?
- Anticonvulsant Activity :
- Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. Compare activity to phenytoin/ethosuximide, with compounds showing >50% seizure inhibition at 30–100 mg/kg doses considered promising .
- Antioxidant Screening :
- DPPH radical scavenging assay (IC₅₀ values) and FRAP (ferric reducing antioxidant power). Derivatives with electron-donating groups (e.g., –OCH₃) often show enhanced activity .
Advanced Research Questions
Q. How do structural modifications at the hydrazide moiety influence biological activity?
- Case Studies :
- Substituent Effects : Derivatives with electron-withdrawing groups (e.g., –NO₂ at the arylidene position) exhibit improved anticonvulsant activity but reduced antioxidant capacity, while –OH or –OCH₃ groups enhance antioxidant properties .
- Hybridization : Incorporating triazole or thiadiazole rings (e.g., compound 31a in ) increases radical scavenging activity by 2–3 fold compared to ascorbic acid .
Q. What computational methods predict binding affinity and mechanism of action?
- Molecular Docking :
- Dock the compound into targets like xanthine oxidase (for antioxidant activity) or tubulin (for anticancer activity). Use AutoDock Vina with Lamarckian genetic algorithms .
- Key Interactions : The benzimidazole ring often forms π-π stacking with aromatic residues (e.g., Phe in tubulin), while the hydrazone moiety hydrogen-bonds to catalytic sites .
Q. How can contradictions in activity data across studies be resolved?
- Case Example : A compound may show high anticonvulsant activity in MES models but low efficacy in scPTZ assays.
- Resolution Strategies :
- Assay Conditions : Standardize dose ranges (e.g., 30–100 mg/kg) and animal models (e.g., Wistar vs. Sprague-Dawley rats) .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., t₁/₂ > 60 minutes indicates suitability for in vivo studies) .
Q. What strategies optimize nonlinear optical (NLO) properties for material science applications?
- Structural Tuning :
- Introduce electron-donor (e.g., –NMe₂) and acceptor (e.g., –NO₂) groups to enhance intramolecular charge transfer, increasing hyperpolarizability (β) .
- Extend π-conjugation via arylidene substituents (e.g., 4-methylphenyl in the target compound) .
- Experimental Validation :
- Use Z-scan techniques to measure third-order NLO susceptibility (χ³ ~10⁻¹² esu) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
